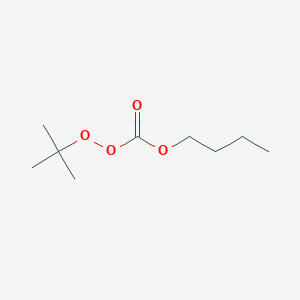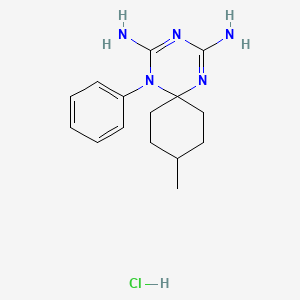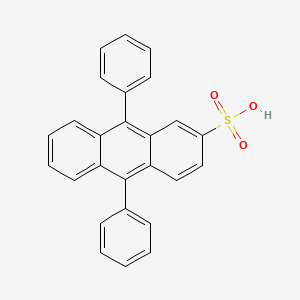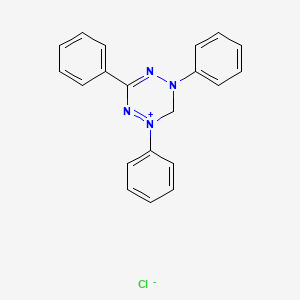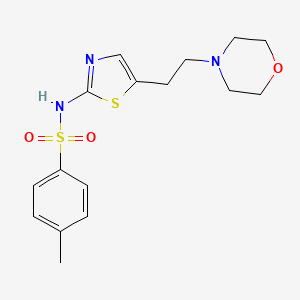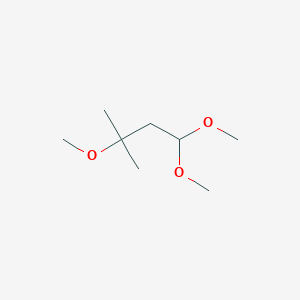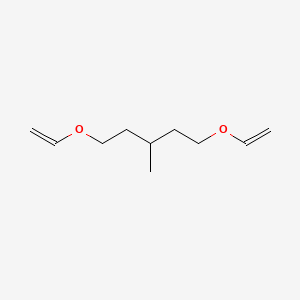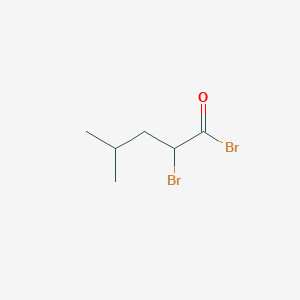![molecular formula C15H18N2O6 B14459060 3-{[(Benzyloxy)carbonyl]amino}-N-(3-oxobutanoyl)-L-alanine CAS No. 67354-33-0](/img/structure/B14459060.png)
3-{[(Benzyloxy)carbonyl]amino}-N-(3-oxobutanoyl)-L-alanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{[(Benzyloxy)carbonyl]amino}-N-(3-oxobutanoyl)-L-alanine is an organic compound with the molecular formula C18H20N2O5. It is a derivative of alanine, an amino acid, and features a benzyloxycarbonyl group and an oxobutanoyl group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(Benzyloxy)carbonyl]amino}-N-(3-oxobutanoyl)-L-alanine typically involves the protection of the amino group of alanine with a benzyloxycarbonyl (Cbz) groupThe reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like N,N’-dicyclohexylcarbodiimide (DCC) for coupling reactions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The use of protective groups and selective deprotection steps is crucial to avoid side reactions and obtain the desired product efficiently .
Chemical Reactions Analysis
Types of Reactions
3-{[(Benzyloxy)carbonyl]amino}-N-(3-oxobutanoyl)-L-alanine can undergo various chemical reactions, including:
Oxidation: The benzyloxycarbonyl group can be oxidized to form benzoic acid derivatives.
Reduction: The oxobutanoyl group can be reduced to form hydroxybutanoyl derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: Hydroxybutanoyl derivatives.
Substitution: Various substituted amino acid derivatives.
Scientific Research Applications
3-{[(Benzyloxy)carbonyl]amino}-N-(3-oxobutanoyl)-L-alanine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and peptide chemistry.
Biology: Studied for its potential role in enzyme inhibition and protein modification.
Medicine: Investigated for its potential therapeutic applications, including as a prodrug or a drug delivery agent.
Industry: Utilized in the synthesis of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-{[(Benzyloxy)carbonyl]amino}-N-(3-oxobutanoyl)-L-alanine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxycarbonyl group can act as a protective group, while the oxobutanoyl group can participate in various biochemical reactions. The compound may inhibit enzyme activity by binding to the active site or modifying the enzyme structure .
Comparison with Similar Compounds
Similar Compounds
3-{[(Benzyloxy)carbonyl]amino}-4-methoxy-4-oxobutanoic acid: Similar structure with a methoxy group instead of an oxobutanoyl group.
3-{[(Benzyloxy)carbonyl]amino}-5-hydroxybenzoic acid: Contains a hydroxybenzoic acid moiety instead of an oxobutanoyl group.
Uniqueness
3-{[(Benzyloxy)carbonyl]amino}-N-(3-oxobutanoyl)-L-alanine is unique due to its combination of a benzyloxycarbonyl-protected amino group and an oxobutanoyl group, which provides distinct chemical reactivity and potential biological activity .
Properties
CAS No. |
67354-33-0 |
|---|---|
Molecular Formula |
C15H18N2O6 |
Molecular Weight |
322.31 g/mol |
IUPAC Name |
(2S)-2-(3-oxobutanoylamino)-3-(phenylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C15H18N2O6/c1-10(18)7-13(19)17-12(14(20)21)8-16-15(22)23-9-11-5-3-2-4-6-11/h2-6,12H,7-9H2,1H3,(H,16,22)(H,17,19)(H,20,21)/t12-/m0/s1 |
InChI Key |
YTDMFHBNXFGRBA-LBPRGKRZSA-N |
Isomeric SMILES |
CC(=O)CC(=O)N[C@@H](CNC(=O)OCC1=CC=CC=C1)C(=O)O |
Canonical SMILES |
CC(=O)CC(=O)NC(CNC(=O)OCC1=CC=CC=C1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


